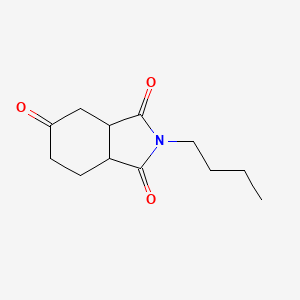![molecular formula C17H16F3NO B5004430 4-phenyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5004430.png)
4-phenyl-N-[2-(trifluoromethyl)phenyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-phenyl-N-[2-(trifluoromethyl)phenyl]butanamide, also known as TFPPB, is a novel compound that has gained attention in the scientific community for its potential applications in research. This compound is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4), which is a promising target for the treatment of various neurological disorders. In
作用機序
4-phenyl-N-[2-(trifluoromethyl)phenyl]butanamide acts as a positive allosteric modulator of the mGluR4 receptor. This means that it enhances the activity of the receptor without directly activating it. This compound binds to a specific site on the receptor, which causes a conformational change that increases the receptor's sensitivity to glutamate. This leads to an increase in the activity of the receptor, which can have beneficial effects on various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum, which is a key area of the brain involved in movement and reward. This compound has also been shown to improve motor function in animal models of Parkinson's disease and reduce the severity of seizures in animal models of epilepsy. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
実験室実験の利点と制限
4-phenyl-N-[2-(trifluoromethyl)phenyl]butanamide has several advantages for lab experiments. It is a selective modulator of the mGluR4 receptor, which means that it does not affect other receptors in the brain. This makes it a useful tool for studying the role of mGluR4 in various neurological disorders. Additionally, this compound has a relatively low toxicity profile, which makes it suitable for in vivo studies.
However, there are also limitations to using this compound in lab experiments. One limitation is that it has a relatively short half-life, which means that it needs to be administered frequently to maintain its effects. Additionally, this compound has poor solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 4-phenyl-N-[2-(trifluoromethyl)phenyl]butanamide. One direction is to study its effects on other neurological disorders, such as Alzheimer's disease and Huntington's disease. Another direction is to investigate its potential as a treatment for drug addiction, as mGluR4 has been shown to play a role in addiction-related behaviors. Additionally, future research could focus on developing more potent and selective modulators of the mGluR4 receptor that have a longer half-life and better solubility.
合成法
The synthesis of 4-phenyl-N-[2-(trifluoromethyl)phenyl]butanamide involves the reaction of 4-bromo-N-[2-(trifluoromethyl)phenyl]butanamide with phenylboronic acid in the presence of a palladium catalyst. This reaction results in the formation of this compound, which can be purified using column chromatography. The synthesis method is relatively simple and efficient, making it suitable for large-scale production.
科学的研究の応用
4-phenyl-N-[2-(trifluoromethyl)phenyl]butanamide has been extensively studied for its potential applications in research. It has been shown to have a positive effect on the mGluR4 receptor, which is involved in various neurological disorders such as Parkinson's disease, epilepsy, and schizophrenia. This compound has been used to study the role of mGluR4 in these disorders and to develop new treatments that target this receptor.
特性
IUPAC Name |
4-phenyl-N-[2-(trifluoromethyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO/c18-17(19,20)14-10-4-5-11-15(14)21-16(22)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUBOYORKWLDQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198430 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N-[5-(2-hydrazino-2-oxoethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5004347.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(2-pyridinylthio)acetamide](/img/structure/B5004351.png)
![N-[amino(imino)methyl]-4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5004360.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B5004375.png)

![1-(3,4-dimethylphenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5004394.png)
![N-[2-(2-pyrazinyl)ethyl]-1-benzofuran-5-carboxamide](/img/structure/B5004399.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-adamantanamine](/img/structure/B5004408.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B5004419.png)
![4-(3-chloro-4-methylphenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5004422.png)


![ethyl 4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B5004447.png)
